molecular formula C18H14O2 B11854007 (1-Phenylnaphthalen-2-yl)acetic acid CAS No. 62018-19-3

(1-Phenylnaphthalen-2-yl)acetic acid

Cat. No.: B11854007
CAS No.: 62018-19-3
M. Wt: 262.3 g/mol
InChI Key: GQSIODJTIJJKLU-UHFFFAOYSA-N
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Description

(1-Phenylnaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C18H14O2 It is a derivative of naphthalene, featuring a phenyl group attached to the naphthalene ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylnaphthalen-2-yl)acetic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses naphthalene as the starting material, which undergoes acylation with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylnaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

(1-Phenylnaphthalen-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Phenylnaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The naphthalene and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: Similar in structure but lacks the phenyl group.

    Phenylacetic acid: Contains a phenyl group but lacks the naphthalene ring.

    2-Naphthaleneacetic acid: Similar to 1-naphthaleneacetic acid but with the acetic acid moiety attached at a different position.

Uniqueness

(1-Phenylnaphthalen-2-yl)acetic acid is unique due to the presence of both a phenyl group and a naphthalene ring, which confer distinct chemical and physical properties

Biological Activity

(1-Phenylnaphthalen-2-yl)acetic acid is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a naphthalene moiety substituted with a phenyl group and an acetic acid functional group. The synthesis typically involves multi-step organic reactions, often utilizing methods that ensure high purity and yield. For instance, recent studies have demonstrated efficient synthetic pathways that leverage microwave-assisted techniques to enhance reaction rates and product yields .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : This compound has shown promise against various bacterial strains. A study indicated that derivatives of naphthalene-based compounds exhibit significant antibacterial properties, particularly against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing efficacy .
  • Anti-inflammatory Properties : Research has suggested that this compound may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines. This activity is critical in the context of treating conditions such as arthritis and other inflammatory diseases.
  • Cytotoxic Effects : In vitro studies have reported cytotoxic effects on cancer cell lines, suggesting that this compound may interfere with cellular proliferation pathways. The exact mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • SIRT Inhibition : Some studies indicate that compounds with similar structures may inhibit sirtuins (SIRT1, SIRT2), which are involved in cellular stress responses and metabolic regulation. This inhibition can lead to increased acetylation of target proteins like p53, thus promoting apoptosis in cancer cells .
  • Membrane Permeabilization : The ability to disrupt bacterial membranes has been noted as a significant mechanism for the antimicrobial activity of related compounds. This permeabilization allows for increased uptake of antimicrobial agents into bacterial cells, enhancing their effectiveness .

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various naphthalene derivatives, including this compound, against strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .

Case Study 2: Anti-Cancer Activity

In another investigation, the cytotoxic effects were assessed on human cancer cell lines. The findings revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential use in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryPotential inhibition of cytokines
CytotoxicInduces apoptosis in cancer cell lines

Properties

CAS No.

62018-19-3

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

2-(1-phenylnaphthalen-2-yl)acetic acid

InChI

InChI=1S/C18H14O2/c19-17(20)12-15-11-10-13-6-4-5-9-16(13)18(15)14-7-2-1-3-8-14/h1-11H,12H2,(H,19,20)

InChI Key

GQSIODJTIJJKLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)CC(=O)O

Origin of Product

United States

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